molecular formula C26H22BrOP B1582219 Phenacyltriphenylphosphonium bromide CAS No. 6048-29-9

Phenacyltriphenylphosphonium bromide

Cat. No.: B1582219
CAS No.: 6048-29-9
M. Wt: 461.3 g/mol
InChI Key: AEHDSYHVTDJGDN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenacyltriphenylphosphonium bromide, also known as (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, is a quaternary phosphonium salt with the molecular formula C26H22BrOP. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor for the generation of ylides. It is a light beige amorphous powder with a molecular weight of 461.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:

C6H5COCH2Br+P(C6H5)3C6H5COCH2P(C6H5)3Br\text{C}_6\text{H}_5\text{COCH}_2\text{Br} + \text{P(C}_6\text{H}_5\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{P(C}_6\text{H}_5\text{)}_3\text{Br} C6​H5​COCH2​Br+P(C6​H5​)3​→C6​H5​COCH2​P(C6​H5​)3​Br

Industrial Production Methods: In industrial settings, the synthesis of this compound is often optimized using microwave-assisted techniques. This method significantly reduces reaction times and improves yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in quantitative yields (87-98%) of the desired product .

Chemical Reactions Analysis

Types of Reactions: Phenacyltriphenylphosphonium bromide is involved in various types of chemical reactions, including:

    Oxidation: It can undergo oxidation to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

Scientific Research Applications

Phenacyltriphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of phenacyltriphenylphosphonium bromide involves the generation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the methylene group adjacent to the phosphonium center. The resulting ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in this process are primarily related to the stabilization of the ylide intermediate and its subsequent reaction with electrophiles .

Comparison with Similar Compounds

Phenacyltriphenylphosphonium bromide can be compared with other similar compounds such as:

  • Benzyltriphenylphosphonium bromide
  • Propyltriphenylphosphonium bromide
  • Triphenylvinylphosphonium bromide

Uniqueness: this compound is unique due to its ability to form stable ylides, which are crucial for the Wittig reaction. This property makes it highly valuable in organic synthesis compared to other phosphonium salts .

Properties

IUPAC Name

phenacyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHDSYHVTDJGDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975889
Record name (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-29-9
Record name Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6048-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacyltriphenylphosphonium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Oxo-2-phenylethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenacyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenacyltriphenylphosphonium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q4EJF9TR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50.0 g. (251 mmoles) of α-bromoacetophenone (Compound CI) and 65.9 g. (251 mmoles) of triphenylphosphine are stirred in 500 ml. of toluene at 20°-25° C. under nitrogen for 16 hours, and the resulting solid is collected by filtration, rinsed with toluene and rinsed with diethyl ether to obtain the product as a white powder (107.98 g. (93%)).
Quantity
251 mmol
Type
reactant
Reaction Step One
Quantity
251 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenacyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Phenacyltriphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
Phenacyltriphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
Phenacyltriphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
Phenacyltriphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
Phenacyltriphenylphosphonium bromide
Customer
Q & A

Q1: What is the primary application of Phenacyltriphenylphosphonium bromide in organic synthesis, as highlighted in the provided research?

A1: this compound serves as a crucial reagent in the one-pot synthesis of cyclopropane derivatives. [] This synthetic strategy involves a Wittig olefination reaction, where this compound reacts with an aromatic aldehyde in the presence of a base, forming an alkene intermediate. This intermediate then undergoes a subsequent cyclopropanation reaction with S-phenacylthiolanium bromide, ultimately yielding the desired cyclopropane derivative. []

Q2: How does the choice of base and solvent influence the stereochemical outcome of the cyclopropanation reaction using this compound?

A2: The research demonstrates that the stereoselectivity of the cyclopropanation reaction is significantly impacted by the selection of base and solvent. When cesium carbonate (Cs2CO3) is employed as the base in a mixture of acetonitrile and water, the reaction predominantly favors the formation of cis-1,2-dibenzoyl cyclopropane. [] Conversely, utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in methanol primarily yields trans-dibenzoyl cyclopropane. [] This highlights the crucial role of reaction conditions in controlling the stereochemical outcome and enabling the synthesis of specific cyclopropane isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.